SSAA09E1

Description

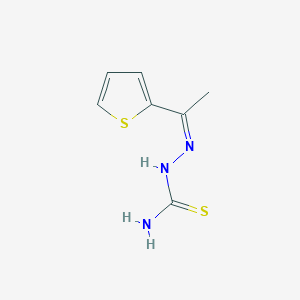

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-1-thiophen-2-ylethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVHAJJEMJNPHN-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=S)N)/C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SSAA09E1: A Technical Guide to its Mechanism of Action in Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSAA09E1 has been identified as a potent inhibitor of viral entry, specifically targeting the host cellular machinery required for the propagation of certain viruses, including SARS-CoV. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a cathepsin L inhibitor. The document outlines the quantitative antiviral activity, detailed experimental protocols for assessing its efficacy, and a visualization of the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel antiviral therapeutics.

Core Mechanism of Action: Cathepsin L Inhibition

This compound, with the chemical structure {[(Z)-1-thiophen-2-ylethylideneamino]thiourea}, exerts its antiviral effect by inhibiting the host endosomal cysteine protease, cathepsin L. This protease is crucial for the proteolytic processing of the spike (S) protein of certain viruses, a necessary step for viral fusion with the endosomal membrane and subsequent release of the viral genome into the cytoplasm. By blocking cathepsin L, this compound effectively halts the viral entry process at a post-attachment stage, preventing the establishment of infection.

Quantitative Antiviral Activity

The inhibitory activity of this compound against viral entry has been quantified using a SARS/HIV pseudotype entry assay. The dose-response curve from these studies allows for the estimation of the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay | Estimated IC50 (µM) |

| This compound | Cathepsin L | SARS/HIV Pseudotype Entry Assay | ~5 |

Note: The IC50 value is an estimation derived from the graphical data presented in the cited literature. For precise determination, a dedicated dose-response analysis with statistical fitting is recommended.

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay (Fluorometric)

This protocol details the procedure to quantify the inhibitory effect of this compound on cathepsin L activity using a fluorogenic substrate.

Materials:

-

Recombinant human cathepsin L

-

Cathepsin L assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

This compound (dissolved in DMSO)

-

Control inhibitor (e.g., E-64)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a working solution of cathepsin L in assay buffer.

-

Prepare serial dilutions of this compound and the control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare the fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank (No Enzyme): Assay buffer and substrate.

-

Vehicle Control (No Inhibitor): Cathepsin L, assay buffer with DMSO, and substrate.

-

Test Compound: Cathepsin L and serial dilutions of this compound.

-

Positive Control Inhibitor: Cathepsin L and serial dilutions of the control inhibitor.

-

-

Pre-incubate the plate with the enzyme and inhibitors for 15 minutes at room temperature.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

SARS-CoV Pseudovirus Entry Assay (Luciferase-Based)

This protocol describes the methodology to assess the inhibition of SARS-CoV spike protein-mediated viral entry by this compound using a luciferase reporter pseudovirus system.

Materials:

-

HEK293T cells

-

Huh-7 cells (or other susceptible cell line expressing ACE2)

-

Plasmids:

-

Lentiviral backbone vector expressing luciferase (e.g., pLUCI)

-

Packaging plasmid (e.g., psPAX2)

-

Envelope plasmid expressing SARS-CoV Spike protein

-

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the lentiviral backbone, packaging, and envelope plasmids using a suitable transfection reagent.

-

Incubate for 48-72 hours.

-

Harvest the supernatant containing the pseudoviruses.

-

Filter the supernatant through a 0.45 µm filter and store at -80°C.

-

-

Viral Entry Assay:

-

Seed Huh-7 cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.

-

Add the SARS-CoV pseudovirus to the wells.

-

Incubate for 48-72 hours at 37°C.

-

-

Luciferase Measurement:

-

Remove the culture medium from the wells.

-

Lyse the cells according to the luciferase assay manufacturer's protocol.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from wells with no virus.

-

Normalize the data to the vehicle control (100% entry).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value using a non-linear regression analysis.

-

Visualizations

Signaling Pathway of SARS-CoV Entry and Inhibition by this compound

Caption: SARS-CoV entry via the endosomal pathway and its inhibition by this compound.

Experimental Workflow for Cathepsin L Inhibition Assay

Caption: Workflow for the in vitro Cathepsin L inhibition assay.

Experimental Workflow for Pseudovirus Entry Assay

Caption: Workflow for the SARS-CoV pseudovirus entry inhibition assay.

Conclusion

This compound represents a promising antiviral candidate that targets a host-dependent step in the viral life cycle. Its mechanism of action, through the inhibition of cathepsin L, provides a clear rationale for its development as a broad-spectrum antiviral against viruses that rely on this protease for entry. The experimental protocols and data presented in this guide offer a foundational framework for further investigation and development of this compound and other cathepsin L inhibitors as potential therapeutics.

In-Depth Technical Guide: SSAA09E1 and its Primary Cellular Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Cellular Target: Cathepsin L

The primary cellular target of SSAA09E1 is the lysosomal cysteine protease, Cathepsin L .[1][2][3][4][5][6][7][8][9][10] This enzyme plays a crucial role in the entry of certain viruses, including SARS-CoV, into host cells. Following the attachment of the viral spike (S) protein to the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2), the virus-receptor complex is endocytosed. Within the endosome, Cathepsin L cleaves the SARS-CoV S protein, a necessary step for the subsequent fusion of the viral and endosomal membranes, leading to the release of the viral genome into the cytoplasm.[3][5] this compound exerts its antiviral effect by specifically inhibiting the proteolytic activity of Cathepsin L, thereby preventing this essential cleavage and blocking viral entry.[2][3][5]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against its primary target and its efficacy in cell-based assays have been quantitatively determined.

| Parameter | Value (µM) | Description | Reference |

| IC50 (Cathepsin L) | 5.33 ± 0.61 | The half maximal inhibitory concentration of this compound against the proteolytic activity of purified recombinant Cathepsin L. | [1][4][5][10] |

| EC50 (SARS-CoV pseudotyped virus entry) | 6.7 | The half maximal effective concentration of this compound in reducing the infection of HEK293T cells by an HIV-based virus system pseudotyped with the SARS-CoV spike glycoprotein. | [4] |

| CC50 (Vero cells) | > 100 | The half maximal cytotoxic concentration of this compound in African green monkey kidney (Vero) cells after 3 days of incubation, indicating low cytotoxicity. | [1] |

Specificity: this compound has demonstrated specificity for Cathepsin L, as it did not inhibit the activity of the related cysteine protease, Cathepsin B, when tested at a concentration of 20 µM.[4][5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the SARS-CoV entry pathway and the specific point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. tandfonline.com [tandfonline.com]

- 8. An overview of key potential therapeutic strategies for combat in the COVID-19 battle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. Potential therapeutic approaches for the early entry of SARS-CoV-2 by interrupting the interaction between the spike protein on SARS-CoV-2 and angiotensin-converting enzyme 2 (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

SSAA09E1: A Novel Inhibitor of SARS-Coronavirus Entry

SSAA09E1 is a small molecule inhibitor of severe acute respiratory syndrome coronavirus (SARS-CoV) replication that functions by blocking viral entry into host cells. Discovered through the screening of a chemical library, this compound has been characterized as a specific inhibitor of cathepsin L, a host protease crucial for the processing of the SARS-CoV spike (S) glycoprotein during viral entry. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound.

Discovery

This compound was identified from the Maybridge Hitfinder™ chemical library, which contains 14,400 compounds. The discovery was the result of a high-throughput screen designed to identify inhibitors of SARS-CoV entry. The screening assay utilized a replication-defective HIV-1 core pseudotyped with the SARS-CoV S glycoprotein and expressing a luciferase reporter gene. Compounds that inhibited the entry of this pseudovirus into 293T cells expressing the SARS-CoV receptor, angiotensin-converting enzyme 2 (ACE2), were selected as primary hits. A counterscreen using HIV-1 pseudotyped with the vesicular stomatitis virus G glycoprotein (VSV-G) was employed to eliminate non-specific inhibitors of HIV-1 replication or host cell factors generally required for enveloped virus entry. This compound was one of three specific inhibitors of SARS-S-mediated entry identified through this process.[1][2]

Initial Characterization and Quantitative Data

Initial characterization of this compound focused on its antiviral potency and its effect on host proteases involved in SARS-CoV entry. The key quantitative data from these initial studies are summarized in the table below.

| Parameter | Value | Description |

| EC50 | 6.7 µM[3][4][5] | The half-maximal effective concentration for the inhibition of SARS-CoV pseudovirus entry into ACE2-expressing 293T cells. |

| CC50 | > 100 µM[4] | The half-maximal cytotoxic concentration in 293T/ACE2 cells, indicating low cytotoxicity at effective antiviral concentrations. |

| Selectivity Index (SI) | > 16[4] | The ratio of CC50 to EC50, indicating a favorable therapeutic window. |

| IC50 (Cathepsin L) | 5.33 µM[1][3][4][5] | The half-maximal inhibitory concentration against the enzymatic activity of human cathepsin L. |

| Inhibition of Cathepsin B | No inhibition | This compound did not inhibit the activity of cathepsin B, demonstrating selectivity for cathepsin L.[1][3] |

Mechanism of Action: Inhibition of Cathepsin L

The primary mechanism of action of this compound is the inhibition of the host endosomal cysteine protease, cathepsin L.[1] Following the binding of the SARS-CoV S glycoprotein to the ACE2 receptor, the virus is internalized into endosomes. Within the endosome, cathepsin L cleaves the S protein, which is a critical step for the subsequent fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By inhibiting cathepsin L, this compound prevents this essential cleavage event, thereby blocking viral entry at a post-attachment stage.[1]

Experimental Protocols

Pseudovirus-Based Viral Entry Assay

This assay was central to the discovery and initial characterization of this compound.

-

Cell Culture: Human embryonic kidney (HEK) 293T cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For the assays, cells were seeded in 96-well plates.

-

Pseudovirus Production: Replication-defective HIV-1 pseudoviruses were produced by co-transfecting 293T cells with a plasmid encoding the HIV-1 backbone (expressing luciferase) and a separate plasmid encoding either the SARS-CoV S glycoprotein or the VSV-G glycoprotein.

-

Inhibition Assay: 293T cells stably expressing ACE2 were pre-incubated with various concentrations of this compound for 1 hour at 37°C. The pseudoviruses were then added to the cells.

-

Data Analysis: After 48 hours of incubation, the cells were lysed, and luciferase activity was measured using a luminometer. The percentage of inhibition was calculated relative to untreated control cells. The EC50 value was determined by fitting the dose-response data to a sigmoidal curve.

Cathepsin L Inhibition Assay

This biochemical assay was used to determine the direct inhibitory effect of this compound on cathepsin L activity.

-

Reaction Buffer: A buffer containing sodium acetate and EDTA was prepared and adjusted to pH 5.5.

-

Enzyme and Substrate: Recombinant human cathepsin L and a fluorogenic substrate, Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride (Z-FR-AMC), were used.

-

Inhibition Measurement: this compound at various concentrations was pre-incubated with cathepsin L in the reaction buffer for 15 minutes at room temperature. The substrate was then added to initiate the reaction.

-

Data Acquisition: The fluorescence of the cleaved substrate was measured over time using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The rate of substrate cleavage was determined from the linear portion of the fluorescence curve.

-

Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates in the presence of this compound to the rate of the untreated control. The IC50 value was determined from the dose-response curve.

Visualizations

Signaling Pathway of SARS-CoV Entry and Inhibition by this compound

Caption: SARS-CoV entry pathway and the inhibitory action of this compound on Cathepsin L.

Experimental Workflow for this compound Discovery and Characterization

Caption: Workflow for the discovery and initial characterization of this compound.

References

- 1. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.glpbio.com [file.glpbio.com]

SSAA09E1 chemical structure and properties

A comprehensive search for the chemical identifier "SSAA09E1" has yielded no specific information regarding its chemical structure, properties, or biological activity. This identifier does not correspond to any publicly available data in chemical databases or scientific literature.

The lack of information prevents the creation of the requested in-depth technical guide. It is possible that "this compound" represents an internal project code, a confidential compound not yet disclosed in public forums, or a typographical error.

To fulfill the request for a detailed technical guide, the following information would be essential:

-

Chemical Structure: The definitive chemical structure is the foundational piece of information required. This includes the molecular formula, connectivity, and stereochemistry.

-

Chemical Name: The systematic (IUPAC) or common name of the compound.

-

Biological Target(s): The protein, enzyme, receptor, or pathway that this compound interacts with.

-

Mechanism of Action: How this compound exerts its effects at a molecular level.

-

Physicochemical Properties: Data such as molecular weight, solubility, pKa, and logP.

-

Pharmacological Data: Information on potency (e.g., IC50, EC50), efficacy, and any available pharmacokinetic or pharmacodynamic data.

-

Relevant Experimental Studies: Any published or available studies detailing the synthesis, biological evaluation, or mechanism of action of the compound.

SSAA09E1: A Technical Guide on its Efficacy Against Coronaviridae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral agent SSAA09E1, focusing on its demonstrated efficacy against the Coronaviridae family of viruses. The information presented herein is compiled from key research findings and is intended to serve as a valuable resource for professionals engaged in antiviral research and development.

Efficacy Against Viral Families

This compound has demonstrated specific efficacy against the Coronaviridae family. Research has identified it as an inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry into host cells.[1]

Quantitative Antiviral Data

The antiviral activity and cytotoxicity of this compound have been quantified in cell-based assays. The following tables summarize the key data points from studies involving a SARS-CoV pseudotyped virus entry assay.

Table 1: Antiviral Efficacy of this compound against SARS-CoV Pseudotyped Virus

| Compound | EC50 (µM) | Virus System | Cell Line | Assay Type |

| This compound | 6.7 ± 0.4 | SARS/HIV-luc Pseudotype | 293T/ACE2 | Viral Entry Inhibition (Luciferase) |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Cytotoxicity Profile of this compound

| Compound | CC50 (µM) | Cell Line | Assay Type |

| This compound | > 100 | 293T/ACE2 | Cell Viability Assay |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity.

Mechanism of Action: Inhibition of Cathepsin L

This compound inhibits SARS-CoV entry by targeting a host cell factor rather than a viral component directly. Its mechanism of action involves the inhibition of Cathepsin L , a host cysteine protease located in the endosome.[1]

Following attachment to the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2), SARS-CoV is internalized into endosomes. For the viral and host membranes to fuse, allowing the viral genome to enter the cytoplasm, the viral spike (S) protein must be cleaved by host proteases. In the endosomal pathway, Cathepsin L is a key protease responsible for this cleavage. By inhibiting Cathepsin L, this compound prevents the necessary processing of the SARS-CoV S protein, thereby blocking viral entry at a post-internalization step.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

SARS-CoV Pseudotyped Virus Entry Assay

This assay is a critical tool for studying viral entry inhibitors in a lower biosafety level environment. It utilizes a replication-defective virus (e.g., HIV-1 or VSV) that has its native envelope protein replaced with the SARS-CoV Spike protein. The viral core contains a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), allowing for the quantification of viral entry.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells stably expressing the human ACE2 receptor (293T/ACE2).

-

Plasmids:

-

An expression plasmid for the SARS-CoV Spike (S) protein.

-

A packaging plasmid for the viral core proteins (e.g., HIV-1 gag-pol).

-

A plasmid containing the viral genome with a reporter gene (e.g., pNL4-3.Luc.R-E-).

-

-

Reagents: Cell culture medium (e.g., DMEM with 10% FBS), transfection reagent, luciferase assay substrate.

Protocol:

-

Pseudovirus Production: Co-transfect 293T cells with the SARS-CoV S protein expression plasmid, the packaging plasmid, and the reporter gene plasmid using a suitable transfection reagent.

-

Harvesting: After 48-72 hours post-transfection, collect the cell culture supernatant containing the pseudotyped viral particles.

-

Titration: Determine the viral titer to ensure consistent use across experiments.

-

Inhibition Assay: a. Seed 293T/ACE2 cells in a 96-well plate. b. The following day, treat the cells with serial dilutions of this compound for a predetermined period (e.g., 1 hour). c. Infect the treated cells with the SARS-CoV pseudotyped virus. d. Incubate for 48-72 hours.

-

Quantification: Measure the reporter gene expression (e.g., luciferase activity) using a luminometer.

-

Data Analysis: Normalize the results to untreated control wells and calculate the EC50 value by fitting the data to a dose-response curve.

Cathepsin L Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of Cathepsin L.

Materials:

-

Enzyme: Recombinant human Cathepsin L.

-

Substrate: A fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC).

-

Inhibitor: this compound.

-

Assay Buffer: A buffer optimized for Cathepsin L activity (typically at an acidic pH).

Protocol:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant Cathepsin L, and varying concentrations of this compound.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a specified time to allow for binding.

-

Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated upon cleavage of the substrate by active Cathepsin L.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 (half-maximal inhibitory concentration) by plotting the reaction rates against the inhibitor concentrations.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: SARS-CoV entry pathway and the inhibitory action of this compound.

Caption: Experimental workflow for antiviral compound screening and validation.

References

The Role of SSAA09E1 in the Potent Inhibition of Cathepsin L Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin L, a lysosomal cysteine protease, is a critical enzyme involved in a myriad of physiological and pathological processes, including protein degradation, antigen presentation, and viral entry. Its dysregulation has been implicated in various diseases, most notably in the context of viral infections such as SARS-CoV, and in cancer progression. Consequently, the identification and characterization of specific cathepsin L inhibitors are of paramount importance for therapeutic development. This technical guide provides a comprehensive overview of SSAA09E1, a potent and selective inhibitor of cathepsin L. We will delve into its inhibitory activity, the experimental protocols for its characterization, and its impact on cathepsin L-mediated signaling pathways.

Introduction to this compound and Cathepsin L

Cathepsin L is a member of the papain superfamily of cysteine proteases and is primarily located in the lysosomes.[1] It plays a crucial housekeeping role in the degradation of intracellular and endocytosed proteins.[2] Beyond this fundamental function, cathepsin L is involved in specific biological processes such as the processing of antigens for presentation on MHC class II molecules, the activation of certain hormones, and the degradation of the extracellular matrix.[2][3]

The enzymatic activity of cathepsin L is also co-opted by various pathogens for their life cycle. For instance, the entry of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) into host cells is dependent on the proteolytic processing of its spike (S) protein by cathepsin L within the endosome.[3][4] This has made cathepsin L a significant target for the development of antiviral therapeutics.

This compound has been identified as a potent inhibitor of cathepsin L.[4] It has been shown to effectively block the enzymatic activity of cathepsin L and, consequently, inhibit processes that are dependent on this enzyme, such as viral entry.[3][4]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound against cathepsin L has been quantified through various in vitro assays. The key parameters are summarized in the table below, providing a clear comparison of its efficacy.

| Compound | Target Enzyme | Parameter | Value | Reference |

| This compound | Cathepsin L | IC50 | 5.33 µM | [4] |

| This compound | SARS-CoV pseudotyped virus entry | EC50 | 6.7 µM | [4] |

| This compound | Cathepsin B | % Inhibition at 20 µM | No inhibition | [4] |

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) against purified cathepsin L and the half-maximal effective concentration (EC50) for blocking viral entry are presented. The selectivity of this compound is highlighted by its lack of inhibition against the related cysteine protease, cathepsin B.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Cathepsin L Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of this compound to inhibit the proteolytic activity of purified cathepsin L using a fluorogenic substrate.

Materials:

-

Purified recombinant human Cathepsin L

-

This compound (dissolved in DMSO)

-

Cathepsin L assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Protocol:

-

Prepare a serial dilution of this compound in Cathepsin L assay buffer.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of a pre-diluted solution of purified recombinant human Cathepsin L to each well (except the negative control).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the fluorogenic substrate solution in the assay buffer.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pseudotyped Virus Entry Assay

This cell-based assay assesses the ability of this compound to block the entry of a virus that utilizes cathepsin L for infection.

Materials:

-

HEK293T cells

-

Plasmids for generating pseudotyped viruses (e.g., lentiviral vector expressing luciferase, packaging plasmid, and a plasmid expressing the viral envelope protein like SARS-CoV Spike protein)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect HEK293T cells with the plasmids to produce pseudotyped viruses.

-

Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer.

-

Seed target cells (e.g., HEK293T cells) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the target cells with various concentrations of this compound for 1-2 hours.

-

Infect the cells with the pseudotyped virus in the presence of the inhibitor.

-

After 48-72 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of viral entry for each this compound concentration relative to the untreated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on cathepsin L has significant implications for various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor screening.

Cathepsin L-Mediated SARS-CoV Entry and its Inhibition by this compound

Caption: SARS-CoV entry pathway and the inhibitory action of this compound.

Role of Cathepsin L in Cancer Progression

Caption: Cathepsin L's involvement in cancer progression pathways.[5][6][7]

Experimental Workflow for Cathepsin L Inhibitor Screening

Caption: A typical workflow for screening and identifying Cathepsin L inhibitors.

Conclusion

This compound has emerged as a valuable research tool and a potential therapeutic lead due to its potent and selective inhibition of cathepsin L. This technical guide has provided a detailed overview of its inhibitory characteristics, the experimental methodologies used for its evaluation, and its impact on key signaling pathways. The provided data and protocols offer a solid foundation for researchers and drug development professionals working on cathepsin L-targeted therapies for a range of diseases, from viral infections to cancer. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to translate these promising in vitro findings into clinical applications.

References

- 1. Spatial localization of cathepsins: Implications in immune activation and resolution during infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifaceted roles of cathepsins in immune and inflammatory responses: implications for cancer therapy, autoimmune diseases, and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsins and their involvement in immune responses [smw.ch]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cathepsin L promotes angiogenesis by regulating the CDP/Cux/VEGF-D pathway in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling SSAA09E1: A Cathepsin L Inhibitor Blocking SARS-CoV Entry

A Technical Review for Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) remains a significant concern for global health, necessitating the development of effective antiviral therapeutics. This technical guide provides a comprehensive review of the existing literature on SSAA09E1, a small-molecule inhibitor of SARS-CoV replication. This compound acts by a mechanism distinct from many other antivirals, targeting a host-cell protease, Cathepsin L, which is crucial for the viral entry process. This document summarizes the quantitative antiviral activity of this compound, details the experimental methodologies used in its characterization, and visualizes its mechanism of action through signaling pathway and experimental workflow diagrams. This in-depth analysis is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a lead compound for anti-SARS-CoV drug discovery.

Introduction

The 2003 SARS-CoV outbreak underscored the urgent need for a diverse arsenal of antiviral agents to combat emerging coronaviruses. One promising strategy in antiviral drug development is the inhibition of viral entry into host cells, a critical first step in the viral life cycle. The compound this compound, identified from a high-throughput screen of the Maybridge Hitfinder chemical library, has been characterized as an inhibitor of SARS-CoV entry.[1] Unlike inhibitors that target viral proteins directly, this compound targets a host factor, the endosomal cysteine protease Cathepsin L.[1][2] This host-directed mechanism may offer a higher barrier to the development of viral resistance.

This compound, with the chemical name [(Z)-1-thiophen-2-ylethylideneamino]thiourea, was found to block the entry of HIV-1 particles pseudotyped with the SARS-CoV spike (S) protein, but not those with the vesicular stomatitis virus glycoprotein (VSV-G), indicating its specificity for the SARS-CoV entry pathway.[1] Further investigation revealed that its antiviral activity stems from the inhibition of Cathepsin L, which is responsible for the proteolytic processing of the SARS-CoV S protein within the endosome—a necessary step for viral and host membrane fusion and subsequent release of the viral genome into the cytoplasm.[1][2]

Quantitative Antiviral Activity

The antiviral efficacy and cytotoxicity of this compound have been quantified in cell-based assays. The key parameters are the half-maximal effective concentration (EC50), representing the concentration at which the inhibitor shows 50% of its maximal effect, and the half-maximal cytotoxic concentration (CC50), the concentration that results in 50% cell death. A high selectivity index (SI), calculated as the ratio of CC50 to EC50, is desirable for a therapeutic candidate.

| Compound | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |

| This compound | SARS/HIV-luc Pseudotyped Virus Infection Assay | ACE2-expressing 293T cells | 6.7 ± 0.4 | > 100 | > 16 | [3] |

| This compound | In vitro Cathepsin L Inhibition Assay | N/A | IC50: 5.33 | N/A | N/A | [2] |

Mechanism of Action: Inhibition of Cathepsin L

The entry of SARS-CoV into host cells via the endosomal pathway is a multi-step process. After the virus binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface, the virus-receptor complex is internalized into an endosome. Acidification of the endosome triggers conformational changes in the viral spike protein and activates host proteases. Cathepsin L, a cysteine protease residing in the endosome, plays a pivotal role by cleaving the S1 subunit of the SARS-CoV spike protein.[3][4] This cleavage event is essential for exposing the fusion peptide on the S2 subunit, which then mediates the fusion of the viral envelope with the endosomal membrane, allowing the viral RNA to be released into the cytoplasm for replication.[5]

This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of Cathepsin L.[2] By blocking this host protease, this compound prevents the necessary processing of the viral spike protein, thereby halting the fusion process and trapping the virus within the endosome.

Caption: SARS-CoV entry pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for the primary assays used to determine its antiviral activity and mechanism of action.

SARS-CoV Pseudotyped Virus Entry Assay

This assay is a safe and effective method to screen for inhibitors of viral entry in a BSL-2 laboratory. It utilizes a replication-deficient virus (e.g., HIV-1 or MLV) that has been modified to carry a reporter gene (e.g., luciferase) and express the SARS-CoV spike protein on its surface.

Protocol:

-

Cell Seeding: Seed human embryonic kidney 293T cells engineered to express the human ACE2 receptor (293T-ACE2) in 96-well plates at a density of 2 x 104 cells per well. Incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.

-

Pseudovirus Infection: Add the SARS-CoV S-pseudotyped lentiviral particles to each well. As a control for specificity, infect a parallel set of wells with VSV-G-pseudotyped particles.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition by comparing the luciferase signal in compound-treated wells to that in untreated control wells. Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro Cathepsin L Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cathepsin L using a fluorogenic substrate.

Protocol:

-

Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5) containing a reducing agent (e.g., 2 mM DTT).

-

Compound Incubation: In a 96-well black plate, add purified human Cathepsin L to the assay buffer. Then, add serial dilutions of this compound. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add a fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC).

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve. Determine the percentage of inhibition by comparing the rates in the presence of the inhibitor to the rate of the untreated control. Calculate the IC50 value from the dose-response curve.

Experimental and Screening Workflow

The discovery and initial characterization of this compound followed a logical and systematic workflow, beginning with a high-throughput screen and progressing to more specific mechanism-of-action studies.

Caption: Workflow for the discovery and characterization of this compound.

Structure-Activity Relationship (SAR) Considerations

Currently, there is a lack of publicly available, detailed structure-activity relationship (SAR) studies specifically for this compound and its analogues as SARS-CoV inhibitors. This compound belongs to the thiourea class of compounds. Thiourea derivatives are known to be versatile pharmacophores and have been investigated as inhibitors for various enzymes, including proteases. The thiourea moiety can act as a hydrogen bond donor and acceptor, and its sulfur atom can participate in various interactions.

Further research is warranted to explore the SAR of this compound. This would involve the synthesis and testing of a series of analogues to identify the key structural features responsible for its inhibitory activity against Cathepsin L and its antiviral effect. Modifications to the thiophene ring, the ethylidene linker, and the thiourea group could provide valuable insights into optimizing the potency and pharmacokinetic properties of this compound class.

Conclusion and Future Directions

This compound is a promising hit compound for the development of novel anti-SARS-CoV therapeutics. Its mechanism of action, the inhibition of the host protease Cathepsin L, presents a compelling strategy that may be less susceptible to the development of viral resistance compared to drugs targeting viral proteins. The quantitative data demonstrate its specific and potent inhibition of SARS-CoV entry in vitro with low cytotoxicity.

Future research should focus on several key areas:

-

Lead Optimization: A focused medicinal chemistry effort to synthesize and test analogues of this compound is necessary to improve its potency and drug-like properties.

-

Structure-Activity Relationship Studies: A systematic SAR investigation will be crucial for understanding the molecular determinants of its activity and for guiding the design of more effective inhibitors.

-

In Vivo Efficacy: Preclinical studies in animal models of SARS-CoV infection are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its optimized derivatives.

-

Broad-Spectrum Activity: Given that other coronaviruses, such as MERS-CoV, also utilize Cathepsin L for entry, it would be valuable to assess the broad-spectrum antiviral activity of this class of inhibitors.

References

- 1. Severe acute respiratory syndrome coronavirus replication inhibitor that interferes with the nucleic acid unwinding of the viral helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel inhibitors of severe acute respiratory syndrome coronavirus entry that act by three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. SARS-CoV Pseudotyped particle entry - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

SSAA09E1 and its potential for broad-spectrum antiviral activity

A comprehensive search for the compound designated SSAA09E1 and its associated antiviral activity has yielded no specific publicly available scientific literature, clinical data, or experimental protocols. This indicates that this compound may be a novel agent not yet described in published research, an internal corporate identifier, or a misnomer.

The immediate objective of this whitepaper was to provide an in-depth technical guide for researchers, scientists, and drug development professionals on the broad-spectrum antiviral potential of this compound. However, the foundational information required for such a guide—including quantitative data on antiviral efficacy, detailed experimental methodologies, and established signaling pathways—is not present in the public domain.

While the core requirements of this guide included structured data tables, detailed experimental protocols, and mandatory visualizations of its mechanism of action, the absence of any primary or secondary research pertaining to this compound makes the fulfillment of these requirements impossible at this time.

The Landscape of Broad-Spectrum Antiviral Research

Despite the lack of information on this compound, the field of broad-spectrum antiviral research is active and promising. The scientific community is actively exploring various strategies to combat a wide range of viral threats. These approaches can be broadly categorized into two main types: direct-acting antivirals (DAAs) that target specific viral components, and host-directed antivirals (HDAs) that modulate host cell factors essential for viral replication.[1]

DAAs often target conserved viral enzymes like polymerases or proteases, offering the potential for broad activity against related viruses.[2] HDAs, on the other hand, aim to disrupt the cellular machinery that viruses hijack for their own replication, a strategy that could theoretically be effective against a wider array of unrelated viruses.[3]

Potential Mechanisms for Broad-Spectrum Antiviral Activity

Should information on this compound become available, its mechanism of action would be a critical area of investigation. Generally, broad-spectrum antivirals are investigated for their ability to interfere with common stages of the viral life cycle, such as:

-

Viral Entry: Blocking the attachment of the virus to host cell receptors or inhibiting the fusion of viral and cellular membranes.[4][5]

-

Viral Replication: Inhibiting the activity of viral enzymes essential for replicating the viral genome, such as RNA-dependent RNA polymerase (RdRp).[2]

-

Viral Assembly and Egress: Interfering with the proper assembly of new viral particles or blocking their release from the host cell.

Future Directions

The initial inquiry into this compound underscores the dynamic nature of antiviral drug discovery. While this specific compound remains elusive in the current body of scientific literature, the principles of broad-spectrum antiviral research provide a framework for evaluating any such candidate that may emerge in the future.

For researchers and drug development professionals, the pursuit of novel antiviral agents with broad-spectrum capabilities remains a critical endeavor to address the ongoing threat of emerging and re-emerging viral diseases. The development of such agents could provide a crucial first line of defense against future pandemics.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Broad-Spectrum Antiviral Agents—Inspiration from Immunomodulatory Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macromolecular Viral Entry Inhibitors as Broad‐Spectrum First‐Line Antivirals with Activity against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Research Makes First Broad-Spectrum Antiviral – The Advanced Science Research Center [asrc.gc.cuny.edu]

- 7. mdpi.com [mdpi.com]

Early-Stage Pharmacokinetic Research on Novel Compounds: A Technical Guide

Disclaimer: As of November 2025, publicly available, in-depth early-stage research on the specific pharmacokinetics of SSAA09E1 is not available. Therefore, this guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the early-stage pharmacokinetic evaluation of a novel chemical entity, in line with the core requirements of the original request. This guide is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics (PK) is the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[1][2] Understanding the PK profile of a new chemical entity is crucial in early-stage drug discovery and development to predict its efficacy and safety.[1][3] This technical guide outlines the key in vitro and in vivo studies performed to characterize the pharmacokinetic properties of a potential drug candidate.

In Vitro ADME Assays

In the initial phases of drug discovery, a series of in vitro ADME assays are conducted to provide early insights into a compound's potential pharmacokinetic behavior.[3][4] These assays help in selecting and optimizing lead compounds before moving into more extensive in vivo testing.[3][5]

Key In Vitro ADME Assays:

-

Physicochemical Properties: These fundamental properties influence a drug's absorption and distribution. Key parameters include:

-

Solubility: Determines the dissolution rate and subsequent absorption.

-

LogD/LogP: Indicates the lipophilicity of a compound, which affects its ability to cross cell membranes.

-

pKa: The ionization constant, which influences solubility and permeability.[4]

-

-

Permeability: Assesses a compound's ability to cross biological membranes. Common assays include:

-

Caco-2 Permeability: Uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[4][6]

-

MDCK-MDR1/BCRP Permeability: Utilizes Madin-Darby canine kidney cells transfected with human efflux transporters (P-glycoprotein/MDR1 or Breast Cancer Resistance Protein/BCRP) to identify if the compound is a substrate of these transporters.[6]

-

-

Metabolic Stability: Evaluates the susceptibility of a compound to metabolism, which is a primary determinant of its clearance and half-life.[2] These assays typically use:

-

Liver Microsomes: Subcellular fractions of the liver containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[5][6]

-

Hepatocytes: Intact liver cells that contain a broader range of metabolic enzymes, including both phase I and phase II enzymes.[6]

-

Liver S9 Fractions: A mixture of microsomes and cytosol, containing a wider array of metabolic enzymes than microsomes alone.[6]

-

-

Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins. The unbound fraction is pharmacologically active and available for distribution and elimination.[7]

-

Drug-Drug Interactions (DDI): Early assessment of a compound's potential to inhibit or induce drug-metabolizing enzymes is crucial for safety.

Table 1: Summary of Key In Vitro ADME Assays and their Purpose

| Assay Category | Specific Assay Examples | Purpose |

| Physicochemical | Kinetic and Thermodynamic Solubility, LogD, pKa | To understand the fundamental properties influencing absorption and distribution.[4] |

| Permeability | Caco-2, MDR1-MDCK, BCRP-MDCK | To assess the ability of a compound to cross biological membranes and identify potential for efflux.[4][6] |

| Metabolic Stability | Liver Microsomal Stability, Hepatocyte Stability, S9 Stability | To evaluate the rate of metabolism and predict in vivo clearance.[4][6] |

| Distribution | Plasma Protein Binding, Blood Partitioning | To determine the fraction of unbound drug available for pharmacological activity and distribution into tissues.[6][7] |

| Drug-Drug Interactions | CYP450 Inhibition, CYP450 Induction, CYP450 Phenotyping | To assess the potential for the compound to alter the metabolism of co-administered drugs and to identify the enzymes responsible for its own metabolism.[6] |

Experimental Workflow for In Vitro ADME Screening

Preclinical In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of a drug candidate.[7] These studies are essential for predicting human pharmacokinetics and designing first-in-human clinical trials.[7]

Experimental Protocols:

A typical preclinical pharmacokinetic study involves administering the compound to animal models (commonly rodents like rats and mice, and a non-rodent species like dogs or monkeys) and collecting biological samples (primarily blood) at various time points.[7]

-

Animal Models: The choice of species depends on factors like metabolic similarity to humans and the specific therapeutic area.

-

Dosing and Administration: The compound is administered through various routes, such as intravenous (IV) and oral (PO), to assess bioavailability.[8]

-

Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is then separated for analysis.

-

Bioanalysis: The concentration of the drug in the plasma samples is quantified using sensitive analytical techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7]

Table 2: Typical Quantitative Data from In Vivo Pharmacokinetic Studies

| Parameter | Description | Importance |

| Cmax | Maximum (or peak) plasma concentration of a drug after administration. | Related to efficacy and potential toxicity. |

| Tmax | Time at which Cmax is observed. | Indicates the rate of drug absorption. |

| AUC | Area under the plasma concentration-time curve; represents total drug exposure. | A key parameter for assessing bioavailability and overall exposure. |

| t1/2 | Half-life; the time required for the drug concentration to decrease by half. | Determines the dosing interval. |

| CL | Clearance; the volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Vd | Volume of distribution; the theoretical volume that the drug would have to occupy to provide the same concentration as in blood plasma. | Reflects the extent of drug distribution into tissues. |

| F (%) | Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the oral dose. |

Preclinical Pharmacokinetic Study Workflow

The ADME Process

The following diagram illustrates the four main components of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion.

Human Pharmacokinetic Prediction

A primary goal of preclinical pharmacokinetic studies is to predict the drug's behavior in humans.[7] This is often done using methods such as:

-

Allometric Scaling: This method uses pharmacokinetic parameters obtained from different animal species to predict human parameters based on body weight.

-

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical models that simulate the ADME of drugs in different tissues and organs of the body, incorporating physiological and biochemical data.[7] These models can provide more sophisticated predictions of human pharmacokinetics.

By conducting a thorough early-stage pharmacokinetic evaluation, researchers can make informed decisions about which drug candidates have the highest probability of success in clinical development, ultimately saving time and resources.[6]

References

- 1. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In Vitro ADME | ChemPartner [chempartner.com]

- 7. Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for SSAA09E1: In Vitro Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSAA09E1 is a novel experimental compound with potential anti-neoplastic properties. These application notes provide detailed protocols for in vitro assays to characterize the efficacy and elucidate the mechanism of action of this compound. The described assays will assess the compound's impact on cancer cell viability, its ability to induce apoptosis, and its effect on key cellular signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various in vitro assays. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HeLa | Cervical Cancer | 12.5 |

| Jurkat | T-cell Leukemia | 3.1 |

Table 2: Apoptosis Induction (Caspase-3 Activity)

| Cell Line | This compound Conc. (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |

| Jurkat | 1 | 1.8 |

| Jurkat | 5 | 4.2 |

| Jurkat | 10 | 7.5 |

Table 3: Protein Expression Analysis (Western Blot) - Relative Protein Levels

| Target Protein | Treatment (Jurkat cells, 6h) | Relative Expression (Normalized to β-actin) |

| p-Akt (S473) | Control | 1.00 |

| p-Akt (S473) | This compound (5 µM) | 0.35 |

| Akt (Total) | Control | 1.00 |

| Akt (Total) | This compound (5 µM) | 0.98 |

| Bcl-2 | Control | 1.00 |

| Bcl-2 | This compound (5 µM) | 0.45 |

| Bax | Control | 1.00 |

| Bax | This compound (5 µM) | 1.75 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3]

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[2]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][2]

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][2]

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[5][6] The assay utilizes a substrate that, when cleaved by caspase-3, releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified.[6][7]

Materials:

-

This compound stock solution

-

Jurkat cells (or other suspension/adherent cells)

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[7]

-

DTT (Dithiothreitol)

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).

-

Harvest the cells by centrifugation. For adherent cells, scrape and collect.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[5][7][8]

-

Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[8][9]

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume with Lysis Buffer.

-

Prepare a master mix of 2X Reaction Buffer and DTT. Add an equal volume of this mix to each well.[6]

-

Add the caspase-3 substrate to each well to initiate the reaction.[9]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[5][9]

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).[7]

-

Calculate the fold increase in caspase-3 activity compared to the untreated control.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biogot.com [biogot.com]

- 6. abcam.com [abcam.com]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. mpbio.com [mpbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for SSAA09E1 in a Pseudovirus Entry Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSAA09E1 is a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication.[1] It functions by blocking viral entry into host cells.[1] These application notes provide a detailed protocol for utilizing this compound in a pseudovirus entry assay, a common method for studying viral entry and screening for entry inhibitors in a safe and controlled BSL-2 environment.[2][3]

The assay utilizes pseudoviruses, which are chimeric viral particles. These particles consist of a replicative-incompetent viral core, often from a lentivirus like HIV-1, that carries a reporter gene such as luciferase.[4][5] The core is enveloped by the surface glycoproteins of the virus of interest, in this case, the SARS-CoV Spike (S) protein, which mediates entry into host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor.[4][5][6] The entry of the pseudovirus into the host cell leads to the expression of the reporter gene, and the resulting signal, such as luminescence, can be quantified to determine the rate of viral entry.[4][5] this compound has been identified as an effective inhibitor in such assays, specifically targeting a later stage of viral entry.[7]

Mechanism of Action of this compound

This compound inhibits SARS-CoV entry by specifically targeting and blocking the activity of cathepsin L, a host cell protease.[6][7] After the SARS-CoV S protein binds to the ACE2 receptor, the virus is taken into the cell through endocytosis.[6] Within the endosome, cathepsin L cleaves the S protein, a necessary step for the subsequent fusion of the viral and endosomal membranes, which releases the viral genome into the cytoplasm.[6] By inhibiting cathepsin L, this compound prevents this crucial processing step, thereby blocking viral entry.[6][7] Notably, this compound does not inhibit cathepsin B activity, suggesting its specificity for cathepsin L.[6]

Signaling Pathway of SARS-CoV Entry and this compound Inhibition

Caption: SARS-CoV entry pathway and the inhibitory action of this compound.

Experimental Protocols

Materials

-

Cell Lines: HEK293T cells and HEK293T cells stably expressing human ACE2 (293T-hACE2).

-

Pseudoviruses:

-

SARS-CoV S-pseudotyped lentiviral particles carrying a luciferase reporter gene.

-

Control pseudovirus, such as VSV-G pseudotyped lentiviral particles.

-

-

Compound: this compound (CAS# 433212-75-0) dissolved in DMSO.

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-L-lysine (for coating plates)

-

Luciferase Assay System (e.g., Promega Bright-Glo)

-

-

Equipment:

-

96-well cell culture plates (black, clear bottom for luminescence reading)

-

Luminometer or multimode plate reader

-

Standard cell culture incubator (37°C, 5% CO2)

-

Experimental Workflow

Caption: Workflow for the pseudovirus entry assay with this compound.

Detailed Protocol

-

Cell Seeding:

-

On the day before the assay, coat a 96-well plate with poly-L-lysine according to the manufacturer's instructions.[8]

-

Seed 293T-hACE2 cells at a density of 1.25 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[8]

-

Incubate the plate overnight at 37°C with 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar.

-

Carefully remove the medium from the cells and add 50 µL of the prepared this compound dilutions to the respective wells. Include wells with medium containing DMSO alone as a vehicle control.

-

-

Pseudovirus Infection:

-

Thaw the SARS-CoV S-pseudotyped and VSV-G-pseudotyped lentiviral particles on ice.

-

Dilute the pseudoviruses in cell culture medium to a predetermined titer that results in a robust luciferase signal.

-

Add 50 µL of the diluted pseudovirus to each well. The final volume in each well should be 100 µL.

-

Set up control wells:

-

Cells only: Wells with cells and medium but no virus or compound.

-

Virus only: Wells with cells and pseudovirus but no compound (vehicle control).

-

-

Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

-

-

Luminescence Measurement:

-

After the incubation period, remove the medium from the wells.

-

Lyse the cells by adding lysis buffer according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to each well.

-

Immediately measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the level of pseudovirus entry.[9]

-

-

Data Analysis:

-

Subtract the background RLU values (cells only control) from all other readings.

-

Normalize the RLU values of the this compound-treated wells to the RLU values of the virus-only control wells to determine the percentage of inhibition.

-

% Inhibition = [1 - (RLU of treated sample / RLU of virus-only control)] * 100

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

-

Data Presentation

The following table summarizes representative quantitative data for this compound in inhibiting SARS-CoV pseudovirus entry.

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Specificity Control (VSV-G Pseudovirus) | Reference |

| This compound | Cathepsin L | SARS/HIV-luc Pseudovirus Entry | 293T-hACE2 | 5.33 ± 0.61 | No significant inhibition | [6] |

Troubleshooting

-

Low Luminescence Signal:

-

Increase the amount of pseudovirus used for infection.

-

Ensure the 293T-hACE2 cells are healthy and at the correct density.

-

Check the expiration date and storage conditions of the luciferase assay reagents.

-

-

High Background Signal:

-

Ensure complete removal of the cell culture medium before adding the lysis buffer.

-

Use a black-walled 96-well plate to minimize crosstalk between wells.

-

-

Variability Between Replicates:

-

Ensure accurate and consistent pipetting.

-

Mix cell suspensions and virus dilutions thoroughly before dispensing.

-

Check for and eliminate any edge effects in the 96-well plate by not using the outer wells or filling them with PBS.

-

References

- 1. labproservices.com [labproservices.com]

- 2. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 4. berthold.com [berthold.com]

- 5. berthold.com [berthold.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. A Pseudovirus-Based Entry Assay to Evaluate Neutralizing Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

Recommended solvent and storage conditions for SSAA09E1

A comprehensive search for publicly available information on SSAA09E1, including its recommended solvent, storage conditions, and biological activity, did not yield any specific results. This suggests that this compound may be a novel compound, an internally designated molecule not yet described in public literature, or a highly specific research tool with limited documentation.

The following application notes and protocols are provided as a general framework based on common practices for handling novel small molecules in a research setting. These are hypothetical recommendations and must be validated experimentally for this compound.

Compound Handling and Storage

Due to the unknown nature of this compound, it is crucial to handle it with appropriate safety precautions in a laboratory setting.

Storage Conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at -20°C or -80°C | To minimize degradation of the compound. |

| Form | Store as a solid (lyophilized powder) if possible. | Solids are generally more stable than solutions. |

| Light | Protect from light. | To prevent photo-degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

Solvent Selection:

The choice of solvent is critical for dissolving this compound and for its use in biological assays. The ideal solvent should dissolve the compound completely and be compatible with the downstream application.

| Solvent | Recommended Use | Considerations |

| Dimethyl sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | Can be toxic to cells at higher concentrations (>0.5-1%). Test for solvent tolerance in your specific assay. |

| Ethanol | Alternative solvent for stock solutions. | May be less toxic to some cell lines than DMSO. |

| Phosphate-Buffered Saline (PBS) | For preparing working solutions for in vitro and in vivo studies. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not affect the experiment. |

Experimental Protocols

The following are generalized protocols that would need to be adapted based on the specific biological activity of this compound.

Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions.

Workflow for Solution Preparation:

Caption: Workflow for preparing this compound stock and working solutions.

Hypothetical Signaling Pathway Inhibition Assay

Assuming this compound is an inhibitor of a signaling pathway, the following protocol describes a general method to assess its inhibitory activity.

Hypothetical Signaling Pathway:

Caption: Hypothetical signaling pathway where this compound inhibits Kinase 2.

Experimental Protocol:

-

Cell Culture: Plate cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined amount of time.

-

Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blot Analysis: Perform a Western blot to measure the phosphorylation status or total protein levels of key components of the signaling pathway (e.g., Kinase 2 and Transcription Factor).

-

Data Analysis: Quantify the band intensities and normalize to a loading control. Determine the IC50 value of this compound.

Recommendations for Further Action

To effectively use this compound, the following information is essential and should be sought from the compound supplier or determined experimentally:

-

Solubility Data: Quantitative solubility data in various solvents.

-

Stability Data: Stability of the compound in solid form and in solution under different storage conditions.

-

Mechanism of Action: The specific biological target and mode of action of this compound.

-

Safety Data Sheet (SDS): A comprehensive SDS detailing any potential hazards and handling precautions.

Without this fundamental information, the use of this compound will be challenging and may lead to unreliable experimental outcomes. It is strongly recommended to contact the source of the compound to obtain the necessary documentation.

Application Notes and Protocols: Determining the Effective Concentration of SSAA09E1 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction